6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the chlorobenzoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Exhibits antiproliferative effects on cancer cells.
6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-[1-(2-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-4-2-1-3-15(16)18(23)22-9-7-14(8-10-22)24-17-6-5-13(11-20)12-21-17/h1-6,12,14H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXKVKRWFGEEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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